3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol

Description

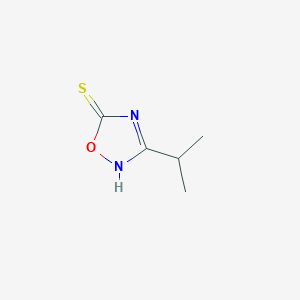

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFELREQXHIMXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=S)ON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Case Studies

A study highlighted the synthesis of novel 1,3,4-oxadiazole derivatives that demonstrated significant anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The most potent compounds exhibited IC50 values lower than traditional chemotherapeutics .

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 4.18 ± 0.05 | |

| Compound C | SNB-75 | 17.33 |

Efficacy Against Pathogens

The antimicrobial properties of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol have been explored extensively. This compound has shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

Research Findings

In vitro studies have demonstrated that derivatives of oxadiazoles possess strong antibacterial and antifungal activities at low concentrations. For example, certain synthesized derivatives were found to be more effective than standard antibiotics against resistant bacterial strains .

| Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Compound D | MRSA | 4 | |

| Compound E | E. coli | 32 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory and antidiabetic properties. Research indicates that these compounds can lower glucose levels in diabetic models and reduce inflammation markers in various assays .

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The oxadiazole ring can also interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol with structurally related oxadiazole and triazole derivatives:

Computational Insights

Quantum chemical studies on triazole-thiol analogues (e.g., 3-substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles) reveal that:

Biological Activity

The compound 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol is a derivative of the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects. The findings are supported by recent research studies and data tables summarizing key results.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazoles, including derivatives like this compound. The mechanism of action often involves the inhibition of various cancer-related enzymes and pathways.

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes such as:

- Cell Line Sensitivity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:

Case Studies

A study evaluated several oxadiazole derivatives for their anticancer activity using the National Cancer Institute (NCI) guidelines. Notably:

- Compound N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide showed promising results with an IC50 of 0.24 µM against EGFR .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research indicates that these compounds exhibit notable antibacterial and antifungal activities.

Antibacterial and Antifungal Effects

In vitro tests revealed that various oxadiazole derivatives effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for different derivatives .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-thione | Staphylococcus aureus | 31.25 |

| S-(5-chlorophenyl)-1,3,4-oxadiazol-2-thione | Escherichia coli | 62.5 |

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, oxadiazole derivatives have shown potential in other areas:

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol, and how can reaction conditions be systematically optimized?

The synthesis of oxadiazole-thiol derivatives typically involves cyclization of thioamide precursors or alkylation of preformed heterocycles. For example, alkylation of 1,2,4-triazole-3-thione derivatives with bromoalkanes in propan-2-ol under reflux (2 hours) yields stable S-alkylated products . Optimization can be achieved via factorial design experiments, where variables like solvent polarity (e.g., propan-2-ol vs. methanol), temperature, and reagent stoichiometry are systematically tested. Elemental analysis and LC-MS are critical for verifying purity and structural integrity .

Which spectroscopic techniques are most reliable for characterizing thiol-thione tautomerism in this compound?

¹H-NMR is the primary tool for identifying thiol-thione tautomers. The absence of a thiol proton signal (δ ~1.5–2.5 ppm) and the presence of a thiocarbonyl group (C=S) in ¹³C-NMR (δ ~180–200 ppm) indicate thione dominance. LC-MS further confirms molecular weight, while IR spectroscopy can distinguish S-H stretches (~2500 cm⁻¹) from C=S (~1250 cm⁻¹) . For ambiguous cases, X-ray crystallography provides definitive structural resolution .

How can researchers validate the biological activity of this compound in silico before in vitro assays?

Molecular docking against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina or Schrödinger Suite provides preliminary activity predictions. ADME analysis (e.g., SwissADME) evaluates pharmacokinetic properties like bioavailability and blood-brain barrier penetration. Cross-referencing docking scores with known drug analogs (e.g., triazole-based antifungals) enhances predictive reliability .

Advanced Research Questions

How do discrepancies arise between computational predictions and experimental bioactivity data, and how can they be resolved?

Discrepancies often stem from solvent effects, tautomeric equilibria, or protein flexibility unaccounted for in docking studies. For instance, DFT calculations show that solvent polarity shifts the thiol-thione equilibrium, altering binding affinities . To resolve contradictions:

- Perform molecular dynamics simulations to model protein-ligand flexibility.

- Experimentally validate tautomer ratios via temperature-dependent NMR.

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics under physiological conditions .

What advanced strategies can elucidate reaction mechanisms in the synthesis of S-alkylated derivatives?

Isotopic labeling (e.g., deuterated solvents) combined with ¹H/¹³C NMR tracks proton transfer steps. For example, using DMSO-d₆ as a solvent reveals intermediate hemithioacetal formation during alkylation. Kinetic studies (e.g., varying bromoalkane chain length) identify steric vs. electronic influences on reaction rates . Computational studies (DFT) map energy profiles of transition states, clarifying nucleophilic substitution pathways .

How can researchers design derivatives of this compound to enhance metabolic stability without compromising activity?

- Bioisosteric replacement : Replace the propan-2-yl group with cyclopropyl to reduce oxidative metabolism .

- Prodrug strategies : Introduce ester moieties hydrolyzed in vivo to regenerate the active thiol .

- ADMET-guided synthesis : Prioritize derivatives with lower CYP450 inhibition (predicted via ADME tools) and higher LogP values (2–4) for improved membrane permeability .

What methodologies address challenges in crystallizing this compound for X-ray studies?

Crystallization challenges arise from the compound’s low melting point and hygroscopicity. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.